molecular formula C16H12F3N3OS B2480999 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide CAS No. 905772-91-0

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide

Cat. No.: B2480999
CAS No.: 905772-91-0
M. Wt: 351.35
InChI Key: KVUVZBWJBLBAMI-UHFFFAOYSA-N
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Description

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is a complex organic compound that features a trifluoromethyl group, a cyano group, and a pyridine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide typically involves multiple steps. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-6-phenyl-4-(trifluoromethyl)pyridine: Lacks the thioether and amide groups.

    3-Cyano-4-(trifluoromethyl)pyridine: Lacks the phenyl group.

    6-Phenyl-4-(trifluoromethyl)pyridine: Lacks the cyano group.

Uniqueness

3-((3-Cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl)thio)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the cyano group and thioether linkage provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3OS/c17-16(18,19)12-8-13(10-4-2-1-3-5-10)22-15(11(12)9-20)24-7-6-14(21)23/h1-5,8H,6-7H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVZBWJBLBAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C#N)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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